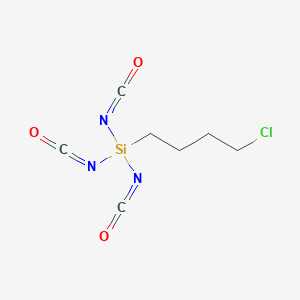
(4-Chlorobutyl)(triisocyanato)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobutyl)(triisocyanato)silane is an organosilane compound with the molecular formula C10H16ClN3O3Si. It is characterized by the presence of a chlorobutyl group and three isocyanate groups attached to a silicon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorobutyl)(triisocyanato)silane typically involves the reaction of 4-chlorobutylsilane with phosgene (COCl2) and ammonia (NH3) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors to handle the reactive intermediates and ensure the safety and efficiency of the production. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorobutyl)(triisocyanato)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorobutyl group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of new organosilane derivatives.
Addition Reactions: The isocyanate groups can react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamates.
Hydrolysis: In the presence of moisture, the isocyanate groups can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Major Products
Urethanes: Formed by the reaction of isocyanate groups with alcohols.
Ureas: Formed by the reaction of isocyanate groups with amines.
Carbamates: Formed by the reaction of isocyanate groups with water.
Applications De Recherche Scientifique
(4-Chlorobutyl)(triisocyanato)silane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-Chlorobutyl)(triisocyanato)silane involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of urethanes, ureas, and carbamates. The chlorobutyl group can also participate in substitution reactions, further expanding the compound’s reactivity and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Chlorobutyl)(triethoxy)silane: Similar in structure but with ethoxy groups instead of isocyanate groups.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups instead of isocyanate groups.
Dimethyldichlorosilane: Contains two methyl groups and two chlorine atoms attached to silicon.
Uniqueness
(4-Chlorobutyl)(triisocyanato)silane is unique due to the presence of both a chlorobutyl group and three isocyanate groups. This combination of functional groups provides a high degree of reactivity and versatility, making it suitable for a wide range of applications in materials science, organic synthesis, and industrial processes .
Propriétés
Numéro CAS |
85314-81-4 |
|---|---|
Formule moléculaire |
C7H8ClN3O3Si |
Poids moléculaire |
245.69 g/mol |
Nom IUPAC |
4-chlorobutyl(triisocyanato)silane |
InChI |
InChI=1S/C7H8ClN3O3Si/c8-3-1-2-4-15(9-5-12,10-6-13)11-7-14/h1-4H2 |
Clé InChI |
BVJUFFWMHPPDIZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCl)C[Si](N=C=O)(N=C=O)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


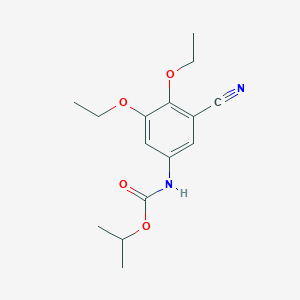
![Bis[(4-methoxyphenyl)ethynyl]mercury](/img/structure/B14428197.png)
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)

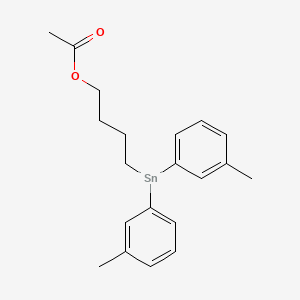
![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
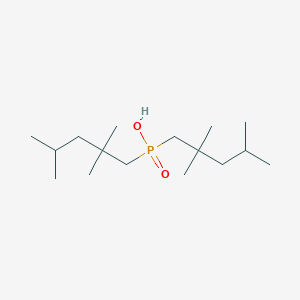
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
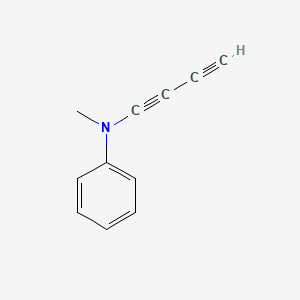


![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
